molecular formula C16H26N6O4 B034614 7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline CAS No. 19971-97-2

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline

Cat. No.: B034614
CAS No.: 19971-97-2
M. Wt: 366.42 g/mol
InChI Key: CGKZFYZCYGGHLU-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the hydroxyethyl-piperazine moiety enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline typically involves multiple steps:

    Starting Materials: Theophylline and epichlorohydrin are commonly used as starting materials.

    Initial Reaction: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.

    Subsequent Reaction: The intermediate 7-(2-hydroxy-3-chloropropyl)theophylline is then reacted with 1-piperazineethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors to control reaction conditions such as temperature and pressure.

    Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl-piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular signaling pathways.

    Medicine: Investigated for its bronchodilatory and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, it may interact with adenosine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator with a simpler structure.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.

    Caffeine: Another xanthine derivative with stimulant properties.

Uniqueness

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline is unique due to the presence of the hydroxyethyl-piperazine moiety, which enhances its pharmacological properties compared to other xanthine derivatives. This structural modification allows for potentially improved therapeutic effects and a broader range of applications in scientific research.

Properties

IUPAC Name

7-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4/c1-18-14-13(15(25)19(2)16(18)26)22(11-17-14)10-12(24)9-21-5-3-20(4-6-21)7-8-23/h11-12,23-24H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZFYZCYGGHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941887
Record name 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19971-97-2
Record name Theophylline, 7-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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